molecular formula C11H13ClN4O B1470711 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)piperazin-2-one CAS No. 1501813-68-8

4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)piperazin-2-one

Cat. No.: B1470711
CAS No.: 1501813-68-8
M. Wt: 252.7 g/mol
InChI Key: LHHFLQBIKJCRKC-UHFFFAOYSA-N
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Description

4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)piperazin-2-one is a useful research compound. Its molecular formula is C11H13ClN4O and its molecular weight is 252.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)piperazin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a piperazine moiety with a chlorinated cyclopropylpyrimidine, suggesting possible interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H13_{13}ClN4_{4}O, with a molecular weight of approximately 252.7 g/mol. Its structure can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC11_{11}H13_{13}ClN4_{4}O
Molecular Weight252.7 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study utilizing molecular docking techniques revealed that derivatives of this compound can effectively inhibit microbial growth, comparable to standard antimicrobial agents like ciprofloxacin and fluconazole . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The anticancer activity of piperazine derivatives, including this compound, has been explored in various studies. For instance, one study demonstrated that structurally related compounds showed promising results in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The MTT assay employed in these studies indicated a dose-dependent response, highlighting the potential for further development into anticancer therapies.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may modulate enzyme activities or receptor functions, leading to altered cellular responses. For example, the compound may inhibit enzymes involved in nucleotide synthesis or act as antagonists at neurotransmitter receptors, which could explain its potential therapeutic applications in neurological disorders.

Case Study: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various piperazine derivatives, this compound was tested against a panel of bacterial strains. The results indicated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .

Case Study: Anticancer Activity

Another investigation focused on the anticancer properties of piperazine derivatives, including this compound. The study utilized human cancer cell lines (e.g., HCT116) and reported that the compound induced significant cytotoxicity at micromolar concentrations. The findings were supported by molecular docking studies that suggested strong binding affinity to target proteins involved in cancer progression .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmacological agent. Its structural components suggest interactions with various biological targets, making it a candidate for the development of new therapeutics.

  • Antimicrobial Activity : Research indicates that 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)piperazin-2-one exhibits significant antimicrobial properties. It may inhibit microbial growth by interfering with essential cellular processes, making it valuable in treating infections.
  • Neurological Applications : The compound's ability to modulate neurotransmitter levels positions it as a potential candidate for treating neurological disorders. Its interactions with specific receptors could lead to therapeutic effects in conditions such as depression and anxiety.

Biological Research

Studies have demonstrated that this compound can serve as a tool for exploring biological pathways and mechanisms. Its unique structure allows researchers to investigate how it interacts with enzymes and receptors.

  • Mechanism of Action : The compound is believed to bind to specific molecular targets, modulating their activity and leading to various biological effects. This makes it an important subject in studies focused on enzyme inhibition and receptor modulation.

Material Science

In addition to its pharmaceutical applications, this compound can be utilized in developing new materials. Its unique chemical properties can be harnessed in the synthesis of novel polymers or composites that exhibit desirable characteristics such as enhanced strength or thermal stability.

Case Studies

Several studies have investigated the applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, showcasing its potential as an antimicrobial agent.
  • Neuropharmacological Effects : Research focused on its ability to modulate neurotransmitter systems revealed promising results for treating anxiety disorders.
  • Synthetic Pathways : Investigations into synthetic routes have optimized methods for producing this compound, enhancing yield and purity for research purposes.

Properties

IUPAC Name

4-(6-chloro-2-cyclopropylpyrimidin-4-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O/c12-8-5-9(15-11(14-8)7-1-2-7)16-4-3-13-10(17)6-16/h5,7H,1-4,6H2,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHFLQBIKJCRKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)N3CCNC(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.